molecular formula C10H7Cl2IS B1247686 Tiodonium chloride CAS No. 38070-41-6

Tiodonium chloride

Cat. No.: B1247686
CAS No.: 38070-41-6
M. Wt: 357.04 g/mol
InChI Key: MUDNTMPKEQHPDK-UHFFFAOYSA-M
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Description

Tiodonium chloride, also known as 4-chlorophenyl-2-thienyliodonium chloride, is a chemical compound with the molecular formula C10H7ClIS.Cl. It is known for its bactericidal and algicidal properties. This compound has been studied for its potential use in dental care, particularly for its ability to inhibit dental plaque formation and reduce dental caries .

Preparation Methods

The synthesis of tiodonium chloride typically involves the reaction of 4-chloroiodobenzene with thiophene in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Tiodonium chloride undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different iodinated products.

    Reduction: It can be reduced to form less oxidized iodine-containing compounds.

    Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tiodonium chloride has several scientific research applications, including:

    Biology: this compound has been studied for its antimicrobial properties, particularly against dental plaque-forming bacteria.

    Medicine: Research has explored its potential use in dental care products to prevent dental caries and gingivitis.

    Industry: this compound is used in the formulation of certain industrial biocides and algicides.

Mechanism of Action

The mechanism of action of tiodonium chloride involves its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and algae. The molecular targets include bacterial cell wall components and enzymes involved in cell wall synthesis. By interfering with these targets, this compound effectively reduces microbial viability and prevents the formation of biofilms.

Comparison with Similar Compounds

Tiodonium chloride can be compared with other iodonium salts, such as diphenyliodonium chloride and phenyl-2-thienyliodonium chloride. These compounds share similar structures and reactivity but differ in their specific substituents and resulting properties. This compound is unique due to its specific combination of a chlorophenyl and thienyl group, which imparts distinct antimicrobial properties.

Similar compounds include:

  • Diphenyliodonium chloride
  • Phenyl-2-thienyliodonium chloride
  • Iodobenzene diacetate

These compounds are used in various chemical and biological applications, but this compound stands out for its specific use in dental care and its unique antimicrobial efficacy.

Properties

CAS No.

38070-41-6

Molecular Formula

C10H7Cl2IS

Molecular Weight

357.04 g/mol

IUPAC Name

(4-chlorophenyl)-thiophen-2-yliodanium;chloride

InChI

InChI=1S/C10H7ClIS.ClH/c11-8-3-5-9(6-4-8)12-10-2-1-7-13-10;/h1-7H;1H/q+1;/p-1

InChI Key

MUDNTMPKEQHPDK-UHFFFAOYSA-M

SMILES

C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-]

Canonical SMILES

C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-]

Synonyms

DH-164
DL 164
tiodonium chloride

Origin of Product

United States

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